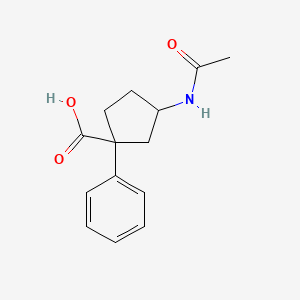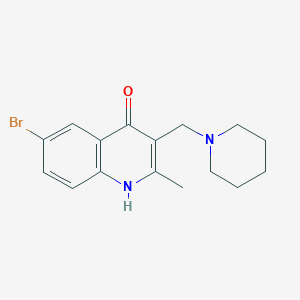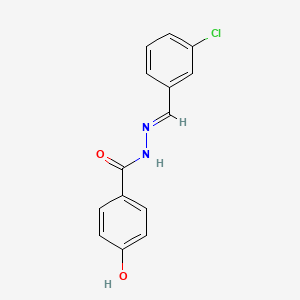![molecular formula C21H27N3O3 B5570046 1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)
1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research into quinoline and piperazine derivatives, including those with complex substituents, has been a subject of interest due to their diverse biological activities and potential applications in medicinal chemistry. The synthesis and analysis of such compounds often involve multifaceted approaches to understand their molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of complex quinoline and piperazine derivatives often involves cyclization reactions and the use of cyanamides or anthranilates as key intermediates. For example, Shikhaliev et al. (2008) discussed cyclization of aryl-, aroyl-, and cyanamides with methyl anthranilates and methyl 2-(3-oxopiperazin-2-yl)acetate, leading to various quinazoline and pyrazino derivatives (Shikhaliev et al., 2008).
Molecular Structure Analysis
Understanding the molecular structure of such compounds involves spectroscopic means, including NMR, IR, and sometimes X-ray crystallography. For instance, Popov et al. (2015) conducted a spectral and theoretical study on a quinazolin-4-one derivative, providing insights into its molecular configuration through various spectroscopic methods (Popov et al., 2015).
Chemical Reactions and Properties
The chemical behavior of quinoline and piperazine derivatives can be influenced by their functional groups, leading to diverse reactivities and potential for further derivatization. Studies, such as those on the synthesis of antitubercular agents by Thomas et al. (2011), highlight the versatility of these compounds in undergoing chemical modifications to enhance biological activity (Thomas et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the practical application and handling of these compounds. While specific studies on the compound may not be available, general principles of organic chemistry and related research can provide a basis for predictions.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the molecular structure and functional groups present in the compound. The research by Fan et al. (2015) on pyrazolo[5,1-a]isoquinolines offers an example of how structural modifications can impact chemical properties and biological activities (Fan et al., 2015).
Applications De Recherche Scientifique
Cyclization Reactions in Organic Synthesis
Cyclization reactions involving aryl-, aroyl-, and cyanamides with methyl anthranilates, 2-aminophenyl ketones, and related compounds lead to the synthesis of various heterocyclic compounds. These reactions are fundamental in the development of pharmaceuticals and complex organic molecules (Shikhaliev et al., 2008).
Development of Anticancer Agents
Research on isoquinoline derivatives, similar in structure to the compound , has shown potential in anticancer applications. These compounds are being explored for their ability to target specific cancer cells and pathways, offering a promising avenue for novel cancer therapies (Yang et al., 2015).
Stability Studies for Pharmaceutical Development
Stability studies under stress conditions are crucial for the development of new pharmaceutical substances. These studies help in understanding how environmental factors like temperature, light, and pH affect the stability of potential drug candidates, which is essential for regulatory approval and formulation development (Gendugov et al., 2021).
Synthesis of Dopamine Receptor Ligands
Compounds structurally related to aripiprazole, an atypical antipsychotic, have been synthesized and evaluated for their affinity at dopamine receptors. These studies contribute to the development of new treatments for disorders like schizophrenia and depression, highlighting the versatility of such chemical structures in neuropsychiatric drug development (Vangveravong et al., 2011).
Anticonvulsant Activity Research
Novel 4-quinazolinone derivatives have been designed and evaluated for their anticonvulsant activity, providing insights into the development of new treatments for epilepsy and related disorders. These studies emphasize the importance of heterocyclic compounds in the search for more effective and safer anticonvulsant drugs (Noureldin et al., 2017).
Propriétés
IUPAC Name |
1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-4-5-9-18-21(27)22(3)11-12-23(18)20(26)14-24-15(2)13-19(25)16-8-6-7-10-17(16)24/h6-8,10,13,18H,4-5,9,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBKDMHPFWPYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(CCN1C(=O)CN2C(=CC(=O)C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)
![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)
![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)
![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)
![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)